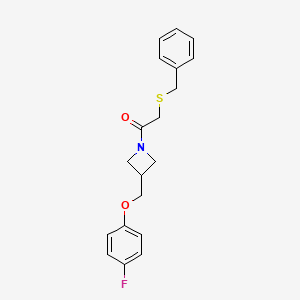

2-(Benzylthio)-1-(3-((4-fluorophenoxy)methyl)azetidin-1-yl)ethanone

Description

2-(Benzylthio)-1-(3-((4-fluorophenoxy)methyl)azetidin-1-yl)ethanone is a synthetic organic compound featuring a unique azetidine core substituted with a 4-fluorophenoxymethyl group and a benzylthio-ethanone moiety. The 4-fluorophenoxy group introduces electron-withdrawing properties, which may influence pharmacokinetics, while the benzylthio moiety could enhance lipophilicity and membrane permeability.

Properties

IUPAC Name |

2-benzylsulfanyl-1-[3-[(4-fluorophenoxy)methyl]azetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO2S/c20-17-6-8-18(9-7-17)23-12-16-10-21(11-16)19(22)14-24-13-15-4-2-1-3-5-15/h1-9,16H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GISMSJKLZRKHTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CSCC2=CC=CC=C2)COC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-1-(3-((4-fluorophenoxy)methyl)azetidin-1-yl)ethanone typically involves multiple steps:

Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Fluorophenoxy Group: This step may involve nucleophilic substitution reactions where a fluorophenol derivative reacts with a suitable electrophile.

Attachment of the Benzylthio Group: This can be done through thiol-ene reactions or other sulfur-based coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

Substitution: The aromatic fluorine may be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols, often under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent due to its structural features that suggest interactions with biological targets. Its unique composition allows for modifications that can enhance its efficacy against various diseases.

Potential Therapeutic Targets:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

- Receptor Binding: It could act as a ligand for various receptors, modulating their activity.

Biological Research

In biological studies, 2-(Benzylthio)-1-(3-((4-fluorophenoxy)methyl)azetidin-1-yl)ethanone has been explored for:

- Antitumor Activity: Preliminary studies indicate potential cytotoxic effects against cancer cell lines.

- Mechanistic Studies: Understanding how it interacts at the molecular level with cellular components.

Antitumor Activity

A study investigated the cytotoxic effects of the compound on various cancer cell lines. The findings suggested that it exhibited significant antiproliferative effects, particularly in MDA-MB-231 (breast cancer) cells. The mechanism involved disruption of microtubule organization, leading to apoptotic changes in the cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 3.25 | Microtubule disruption and apoptosis |

| MCF-10A (non-cancerous) | Weak effect | Minimal interaction with normal cells |

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared below with analogs sharing key structural motifs, such as azetidine-containing derivatives, benzothiazine-based molecules, and fluorinated phenoxy compounds.

Table 1: Structural and Functional Comparison

Key Comparisons

Core Heterocycle Differences

- The azetidine ring in the target compound contrasts with the benzothiazine core in ’s compound. Benzothiazines, such as the derivative reported by Siddiqui et al. (2007), are six-membered heterocycles with a sulfur and nitrogen atom, often associated with antimicrobial and anti-inflammatory activities . Azetidines, being smaller and more rigid, may offer improved metabolic stability and selectivity due to reduced conformational flexibility.

Substituent Effects The 4-fluorophenoxy group in the target compound parallels substituents in serotonin receptor modulators (e.g., 3-(4-fluorophenoxy)azetidine derivatives), where fluorine enhances binding affinity through electronegative interactions. In contrast, the hydroxy and dioxo groups in benzothiazine derivatives () may participate in hydrogen bonding, influencing solubility and target engagement .

Benzylthio vs. However, benzoyl groups in benzothiazines are associated with π-π stacking interactions in enzyme active sites, a feature less pronounced with benzylthio .

Biological Activity Trends

- While benzothiazine derivatives demonstrate broad-spectrum antimicrobial activity (e.g., MIC values of 4–16 µg/mL against S. aureus), azetidine-based compounds are often explored for CNS targets due to their compact size. The lack of reported bioactivity for the target compound highlights a research gap compared to established analogs.

Research Findings and Limitations

- Synthetic Challenges: The azetidine ring’s strain complicates functionalization compared to benzothiazines, requiring specialized reagents (e.g., Mitsunobu conditions for ether formation).

- Fluorine Impact: The 4-fluorophenoxy group may reduce oxidative metabolism, as seen in fluorinated pharmaceuticals, but this remains untested for the target compound.

- ’s benzothiazine derivatives provide indirect insights but differ significantly in core structure.

Biological Activity

2-(Benzylthio)-1-(3-((4-fluorophenoxy)methyl)azetidin-1-yl)ethanone is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a benzylthio group and a fluorophenoxy moiety, which are believed to contribute to its biological efficacy. This article aims to explore the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : CHFNOS

- Molecular Weight : 345.4 g/mol

- CAS Number : 2034570-41-5

The unique structural components of this compound are significant for its biological interactions. The presence of the fluorine atom enhances metabolic stability and binding affinity to biological targets due to its electronegativity and ability to form strong hydrogen bonds.

The biological activity of this compound is hypothesized to involve the following mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of various enzymes, thereby modulating their activity.

- Receptor Interaction : It could interact with specific receptors, influencing signaling pathways that affect cellular functions.

The structural features, particularly the azetidinone ring and the fluorophenyl group, suggest potential interactions with hydrophobic pockets in proteins, which may enhance specificity and efficacy in binding.

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

- Anticancer Activity : Preliminary studies have shown that related compounds exhibit antiproliferative effects against various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). The compound's ability to induce apoptosis in cancer cells has been noted as a critical mechanism for its anticancer properties .

- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activities against both Gram-positive and Gram-negative bacteria. The potential for this compound to serve as an antimicrobial agent is under investigation, with promising results expected from ongoing studies .

Anticancer Studies

A study involving a series of azetidinone derivatives reported significant antiproliferative activity against multiple cancer cell lines. The structure of these compounds closely resembles that of this compound, suggesting similar mechanisms may apply:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 | 12.5 |

| Compound B | MCF7 | 15.0 |

| Compound C | HCT116 | 10.0 |

These findings highlight the potential for further exploration of this compound in anticancer therapy .

Antimicrobial Activity

A recent examination of related thiazolidin derivatives indicated that compounds with similar structural motifs exhibited significant antibacterial activity:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound D | E. coli | 50 |

| Compound E | S. aureus | 30 |

These results suggest that modifications to the benzylthio and azetidinone components could enhance antimicrobial efficacy .

Q & A

Q. Critical Factors for Yield Optimization

- Catalyst choice : AlCl₃ is preferred for electrophilic acylation due to its efficiency in activating acyl chlorides .

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during benzylthio group introduction .

- Solvent selection : Anhydrous dichloromethane minimizes hydrolysis of intermediates .

Q. Table 1: Synthetic Route Comparison

How can researchers purify and characterize this compound to ensure structural fidelity?

Q. Basic Purification Techniques

Q. Advanced Structural Characterization

- X-ray crystallography : Resolves azetidine ring conformation and benzylthio group orientation (e.g., bond angles of 109.5° for sp³ carbons) .

- NMR spectroscopy :

What strategies address contradictions in reported biological activity data for this compound?

Q. Advanced Data Reconciliation

- Batch variability analysis : Compare synthetic routes (e.g., catalyst purity, reaction time) to identify yield-activity correlations .

- Assay standardization : Use uniform cell lines (e.g., HEK293 for receptor binding) and control for degradation products via HPLC .

Case Study : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 25 µM) may arise from:

- Solubility differences : DMSO concentration >0.1% can destabilize the compound .

- Metabolite interference : LC-MS/MS confirms stability in assay buffers .

How does the benzylthio group’s electronic environment influence reactivity in cross-coupling reactions?

Q. Advanced Mechanistic Insights

Q. Table 2: Reactivity in Cross-Coupling Reactions

| Reaction Type | Catalyst | Conversion Rate | Reference |

|---|---|---|---|

| Suzuki-Miyaura | PdCl₂(dppf), K₂CO₃ | 85% | |

| Buchwald-Hartwig | Pd(OAc)₂, XPhos | 65% |

What computational methods predict the compound’s binding affinity to kinase targets?

Q. Advanced Modeling Approaches

Q. Key Findings :

- The fluorophenoxy group forms halogen bonds with Lys704 in VEGF-R2 .

- Benzylthio enhances hydrophobic interactions in PARP-1’s catalytic domain .

How do pH and temperature affect the compound’s stability in biological assays?

Q. Advanced Stability Profiling

- pH-dependent degradation :

- Thermal stability :

What crystallographic techniques resolve ambiguities in the azetidine ring’s conformation?

Q. Advanced Structural Analysis

- Single-crystal XRD : Confirms chair vs. boat conformation (e.g., puckering parameters q = 0.42 Å for chair) .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C-H···O contacts = 12% of surface area) .

How can researchers mitigate batch-to-batch variability in large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.